REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)NC=C2)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Phosphorus oxychloride was carefully removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by slow addition of ice water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into dichloromethane (20 mL)
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Type
|
WASH
|
Details
|
washed with water (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted with dichloromethane (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 0.036 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |